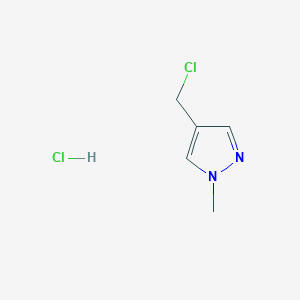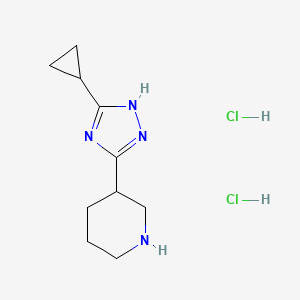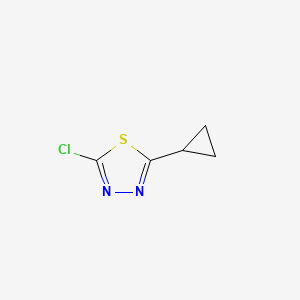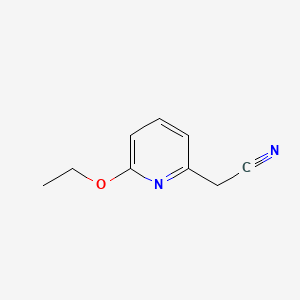
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Devices
2,4-Difluorophenyl-functionalized arylamines, related to the chemical structure of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds were found to enhance device performance significantly due to the incorporation of strong electron-withdrawing fluorinated substituents, which balanced the injected carriers and improved efficiency and luminance in these devices (Li et al., 2012).
Hydroamination and Hydrosilation Catalysis
The compound has been studied in the context of hydroamination and hydrosilation reactions catalyzed by cationic iridium(I) complexes. These reactions are crucial in organic synthesis for the formation of amines and silanes, demonstrating the compound's potential in facilitating efficient synthetic pathways (Field et al., 2003).
Palladium-Promoted Cyclization Reactions
Research has explored the use of aminoalkenes in palladium-promoted cyclization reactions to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine. This demonstrates the compound's relevance in the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Pugin & Venanzi, 1981).
Direct Amide Coupling
The direct synthesis of amides from amines and carboxylic acids, using related chemicals like N-methylpyrrolidine, has been developed. This method is noteworthy for its efficiency, broad functional group compatibility, and potential for scalability, underscoring its importance in pharmaceutical and organic synthesis (D'Amaral et al., 2021).
PARP Inhibitor Discovery
Compounds containing the 2-methylpyrrolidinyl motif have been identified as potent PARP inhibitors, useful in cancer treatment. These inhibitors, like ABT-888, exhibit strong enzyme and cellular potency, highlighting the therapeutic significance of the structural class to which 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine belongs (Penning et al., 2009).
Wirkmechanismus
Target of Action
It’s structurally similar to ticagrelor , which is a P2Y12 receptor antagonist . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
If we consider its similarity to ticagrelor, it might act as an antagonist to the p2y12 receptor . This means it binds to the receptor and blocks its activation, thereby inhibiting platelet aggregation .
Biochemical Pathways
Ticagrelor’s antagonism of the p2y12 receptor affects the adp-induced platelet aggregation pathway . This leads to a decrease in blood clot formation .
Pharmacokinetics
Ticagrelor, a similar compound, has a bioavailability of 36%, is metabolized in the liver (cyp3a4), and has a half-life of 7-85 hours for Ticagrelor and 85-10 hours for its active metabolite . These properties might be similar for 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine.
Result of Action
Ticagrelor’s action results in the inhibition of platelet aggregation, reducing the risk of thrombotic events such as stroke and heart attack .
Eigenschaften
IUPAC Name |
2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)
![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)








